molecular formula C23H14ClNO4 B2488283 N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477556-66-4

N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No. B2488283
CAS RN: 477556-66-4
M. Wt: 403.82
InChI Key: BEKMPKHMZSVEGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized and characterized using various spectroscopic methods. For example, a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, was synthesized and characterized by X-ray diffraction, IR, NMR, and UV–Vis spectra. The optimized molecular structure, harmonic vibrational frequencies, and chemical shifts were computed using DFT methods, showing strong agreement with experimentally measured values (Demir et al., 2016).

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated through X-ray single-crystal analysis, indicating significant insights into their conformation and stereochemistry. For instance, the crystal structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate revealed a monoclinic molecular structure with specific geometrical parameters (Radwan et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving similar chromene derivatives have been explored, including one-pot, three-component synthesis methods that yield a variety of benzo[f]chromene-2-carboxamide derivatives. These methods highlight the compounds' reactivity and potential for diverse chemical modifications (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties, such as crystallization behavior and conformational aspects, have been studied. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were determined, showing that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide (Gomes et al., 2015).

Chemical Properties Analysis

Investigations into the chemical properties include studies on the electronic properties through UV–Vis spectroscopy and theoretical calculations using TDDFT methodology. Such studies provide insights into the electronic structures, excitation energies, and frontier orbital energies of the compounds, contributing to an understanding of their chemical reactivity and potential applications in various fields (Demir et al., 2016).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

The synthesis and characterization of similar compounds have led to advancements in molecular structure analysis. For instance, Demir et al. (2016) conducted a comprehensive study on the synthesis, crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and computational analysis of a closely related compound. This research highlighted the utility of hybrid-DFT methods and X-ray diffraction in understanding the molecular geometry and electronic properties of such compounds, offering insights into their potential applications in material science and molecular engineering (Demir et al., 2016).

Antibacterial Activity

Research on derivatives of N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide has demonstrated significant antibacterial properties. Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives and evaluated their in vitro antibacterial activity. These compounds showed promising antibacterial effects against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Pouramiri et al., 2017).

Antimicrobial and Antioxidant Properties

Further studies on chromene derivatives have explored their antimicrobial and antioxidant capabilities. For example, compounds isolated from natural sources related to this compound showed moderate antioxidant activity and potential for antimicrobial application. This suggests the relevance of such compounds in developing new antioxidant and antimicrobial materials (Bernardi et al., 2005).

Application in Photochromic Materials

The study of photochromic naphthopyran dyes, which share structural similarities with this compound, has revealed their potential in the development of advanced photoresponsive materials. The investigation into their photodynamics within specific matrices provides valuable insights for applications in smart windows, optical data storage, and photo-switchable devices (Fang et al., 2015).

Synthetic Methodologies and Chemical Properties

Research has also focused on developing synthetic methodologies for chromene derivatives, which are crucial for exploring their full potential in various applications. For example, innovative one-pot, three-component synthesis techniques have been developed for creating chromene carboxamide derivatives, highlighting the efficiency and versatility of these methods in producing compounds with significant biological activities and potential material science applications (Nizami & Hua, 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-benzoyl-4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde to form 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one. This intermediate is then reacted with urea to form the final product.", "Starting Materials": [ "2-benzoyl-4-chlorobenzaldehyde", "4-hydroxy-3-methoxybenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-benzoyl-4-chlorobenzaldehyde (1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) in acetic acid (10 mL) and add a catalytic amount of sodium acetate. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one.", "Step 3: Dissolve 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one (1.0 equiv) and urea (2.0 equiv) in ethanol (10 mL) and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide." ] }

CAS RN

477556-66-4

Molecular Formula

C23H14ClNO4

Molecular Weight

403.82

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28)

InChI Key

BEKMPKHMZSVEGI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

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